2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate
Description
Properties
IUPAC Name |
[acetyloxy-(2-acetyloxy-3,4,5-trideuterio-5-nitrofuran-2-yl)methyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO9/c1-6(13)18-10(19-7(2)14)11(20-8(3)15)5-4-9(21-11)12(16)17/h4-5,9-10H,1-3H3/i4D,5D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQARHHKPBGAGA-NDEDDIEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1(C=CC(O1)[N+](=O)[O-])OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(OC1([2H])[N+](=O)[O-])(C(OC(=O)C)OC(=O)C)OC(=O)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-22-5 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346604-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Deuterated Reagents
Catalytic Deuteration
Selective deuteration of the furan ring (C3, C4, C5) can be achieved via:
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Heterogeneous Catalysis : Palladium or platinum catalysts in D2 gas for H/D exchange.
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Homogeneous Catalysis : Rhodium or iridium complexes in deuterated solvents.
Critical Considerations :
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Stereochemistry : The furan ring’s planarity (observed in X-ray studies) may influence reaction kinetics.
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Stability : Nitro groups are sensitive to reducing agents, requiring mild conditions during deuteration.
Key Reaction Conditions
Analytical Characterization
Post-synthesis, the compound is validated using:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
X-Ray Crystallography
Challenges and Optimization
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Deuterium Purity : Use of high-purity deuterated reagents (e.g., acetic anhydride-d6) minimizes isotopic scrambling.
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Thermal Stability : Nitro groups require low-temperature handling during synthesis.
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Yield Enhancement : Slow evaporation for crystallization maximizes purity.
Industrial and Research Applications
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Pharmaceutical Intermediates : Used in impurity profiling for drugs like oseltamivir.
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Nonlinear Optics : Analogous non-deuterated compounds exhibit second-harmonic generation (SHG) efficiency 15× higher than KDP.
Comparative Data: Deuterated vs. Non-Deuterated
| Property | Non-Deuterated (5904-70-1) | Deuterated (1346604-22-5) |
|---|---|---|
| Molecular Weight | 284.24 g/mol | 306.24 g/mol |
| Solubility | Chloroform, DMSO | Chloroform, DMSO, Methanol |
| Isotopic Composition | C11H12NO9 | C11H10D3NO9 |
Chemical Reactions Analysis
2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the nitro group, converting it to an amine or other reduced forms.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to track its behavior in various systems, providing insights into its effects at the molecular level . The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor, depending on the context of the study .
Comparison with Similar Compounds
Nicotinic Acid Riboside Triacetate (NARTA) and Nicotinamide Riboside Triacetate (NRTA)
NARTA and NRTA are triacetylated derivatives of nicotinic acid riboside (NAR) and nicotinamide riboside (NR), respectively. Unlike the deuterated furanmethanediol derivative, these compounds feature a ribofuranosyl backbone linked to a pyridine or nicotinamide group. They are used as dietary supplements or pharmaceuticals to boost intracellular NAD+ levels, leveraging their enhanced bioavailability due to triacetylation .
| Property | 2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate | NARTA/NRTA |
|---|---|---|
| Core Structure | Dihydrofuran with nitro and hydroxyl groups | Ribofuranosyl with pyridine |
| Primary Application | Isotopic tracing in research | NAD+ supplementation |
| Solubility | High in organic solvents due to triacetate groups | Enhanced oral bioavailability |
| Stability | Deuterium improves metabolic stability | Hydrolyzed in vivo to release NR/NAR |
Ranitidine-Related Compounds
Ranitidine impurities, such as nitroacetamide and amino alcohol hemifumarate derivatives, share structural motifs with the target compound, including nitro and furan groups. However, these are pharmaceutical impurities rather than intentionally synthesized research tools. For example:
- Ranitidine nitroacetamide : Contains a nitroacetamide side chain linked to a furan ring, differing in the absence of triacetate groups .
- Ranitidine amino alcohol hemifumarate: Features a hydroxylated furanmethanamine structure but lacks nitro and acetylated groups .
| Property | This compound | Ranitidine Nitroacetamide |
|---|---|---|
| Functional Groups | Nitro, hydroxyl, triacetate | Nitroacetamide, furan |
| Role | Research chemical | Pharmaceutical impurity |
| Deuterium Labeling | Present (d3) | Absent |
Dihydrofuran Derivatives
Compounds like dihydro-5-heptyl-2(3H)-furanone and dihydro-5-pentyl-2(3H)-furanone () share the dihydrofuran core but lack nitro and triacetate substituents. These are typically used as flavoring agents or intermediates in fragrance synthesis, highlighting a divergence in application compared to the deuterated research compound.
| Property | This compound | Dihydro-5-pentyl-2(3H)-furanone |
|---|---|---|
| Substituents | Nitro, hydroxyl, triacetate | Alkyl chain (pentyl/heptyl) |
| Application | Isotopic labeling | Flavoring/fragrance industry |
| Reactivity | High (nitro group) | Low |
Cellulose Triacetate and Plasticizers
Cellulose triacetate () is a polymer used in films and fibers. While both compounds share triacetate groups, the deuterated furan derivative is a small molecule with distinct applications. Plasticizers like phenylethyl phenols enhance cellulose triacetate’s flexibility, whereas the deuterated compound’s triacetate groups primarily improve solubility for research use .
| Property | This compound | Cellulose Triacetate |
|---|---|---|
| Molecular Class | Small molecule | Polymer |
| Key Function | Solubility for isotopic studies | Structural material |
| Compatibility | Organic solvents | Polar plasticizers (e.g., phenols) |
Biological Activity
2,5-Dihydro-2-hydroxy-5-nitro-2-furanmethanediol-d3 Triacetate (CAS Number: 1346604-22-5) is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
- Molecular Formula : C11H10D3NO9
- Molecular Weight : 306.24 g/mol
- Structure : The compound features a furan ring with nitro and hydroxyl functional groups, contributing to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits significant antioxidant activity, which may protect cells from oxidative stress and related damage.
- Anti-inflammatory Effects : Research indicates that the compound may inhibit pro-inflammatory cytokines, reducing inflammation in various cellular models.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Significant reduction in ROS levels | |
| Anti-inflammatory | Decreased TNF-alpha levels | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Study 1: Antioxidant Activity
In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The compound demonstrated a dose-dependent decrease in free radical levels, indicating its potential use in mitigating oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound using human macrophage cell lines. The results indicated that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, highlighting its therapeutic potential in inflammatory diseases.
Case Study 3: Anticancer Activity
A series of experiments were conducted on various cancer cell lines (e.g., HeLa and MCF-7) to assess the cytotoxic effects of the compound. The findings revealed that it effectively induced apoptosis through mitochondrial pathway activation, characterized by increased caspase activity and PARP cleavage.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
